

# Benfotiamine Under the Microscope: A Systematic Review of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Benfotiamine |           |
| Cat. No.:            | B1667992     | Get Quote |

#### For Immediate Release

A comprehensive analysis of clinical trials involving **benfotiamine**, a synthetic derivative of thiamine (vitamin B1), reveals a growing body of evidence for its potential therapeutic applications, particularly in diabetic neuropathy and Alzheimer's disease. This systematic review synthesizes quantitative data from key clinical studies, details experimental protocols, and provides a comparative perspective against other treatment modalities. **Benfotiamine**'s superior bioavailability compared to standard thiamine supplements appears to be a key factor in its observed effects.[1][2][3]

### **Comparative Efficacy in Clinical Trials**

**Benfotiamine** has been most extensively studied in the context of diabetic complications and neurodegenerative diseases. The following tables summarize the quantitative outcomes from notable clinical trials.

# Table 1: Benfotiamine in Diabetic Neuropathy



| Study<br>(Year)            | Conditi<br>on                                             | Particip<br>ants (n) | Treatme<br>nt<br>Group | Dosage                              | Duratio<br>n | Key<br>Outcom<br>es                         | Results                                                                                                                                      |
|----------------------------|-----------------------------------------------------------|----------------------|------------------------|-------------------------------------|--------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| BENDIP<br>(2008)[4]<br>[5] | Symmetri<br>cal, distal<br>diabetic<br>polyneur<br>opathy | 165                  | Benfotia<br>mine       | 300<br>mg/day<br>or 600<br>mg/day   | 6 weeks      | Neuropat<br>hy<br>Symptom<br>Score<br>(NSS) | Significa nt improve ment in NSS in the 600 mg/day group (p=0.033 ). The 300 mg/day group also showed improve ment, though less pronounc ed. |
| BEDIP<br>(2005)            | Diabetic<br>polyneur<br>opathy                            | 40                   | Benfotia<br>mine       | 400<br>mg/day<br>(100 mg<br>q.i.d.) | 3 weeks      | Neuropat<br>hy score,<br>pain               | Statistical ly significan t improve ment in neuropat hy score (p=0.028 7) and a notable decrease                                             |



|                                                               |                   |                                                    |                                                    |         |                                                                      | in pain (p=0.041 4) compare d to placebo.                                                                        |
|---------------------------------------------------------------|-------------------|----------------------------------------------------|----------------------------------------------------|---------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Paint<br>Winkler perip<br>et al. I diak<br>(1999) neuro<br>hy | ohera<br>betic 36 | Benfotia<br>mine +<br>Vitamin B<br>combinati<br>on | High<br>dose:<br>320<br>mg/day<br>benfotia<br>mine | 6 weeks | Pain sensation , vibration sensation , current perceptio n threshold | Significa nt improve ment in most paramete rs, with the high- dose group showing the greatest change (p < 0.01). |

Table 2: Benfotiamine in Alzheimer's Disease



| Study<br>(Year)         | Conditi<br>on                                                                      | Particip<br>ants (n) | Treatme<br>nt<br>Group | Dosage                              | Duratio<br>n | Key<br>Outcom<br>es                                                                                    | Results                                                                                                                                                                                                                |
|-------------------------|------------------------------------------------------------------------------------|----------------------|------------------------|-------------------------------------|--------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gibson et<br>al. (2020) | Mild<br>Cognitive<br>Impairme<br>nt (MCI)<br>or mild<br>Alzheime<br>r's<br>Disease | 70                   | Benfotia<br>mine       | 600<br>mg/day<br>(300 mg<br>b.i.d.) | 12 months    | Alzheime r's Disease Assessm ent Scale- Cognitive Subscale (ADAS- Cog), Clinical Dementia Rating (CDR) | lower increase in ADAS-Cog score (less cognitive decline) vs. placebo (p=0.125). 77% lower worsenin g in CDR score vs. placebo (p=0.034). Significa nt reduction in advance d glycation end products (AGEs) (p=0.044). |



| Pan et al.<br>(2016) | Mild to<br>moderate<br>Alzheime<br>r's<br>Disease | 5 | Benfotia<br>mine | 300<br>mg/day | 18<br>months | Mini-<br>Mental<br>State<br>Examinat<br>ion<br>(MMSE) | Average increase of 3.2 points on the MMSE. (Note: This was an openlabel, uncontrol led study). |
|----------------------|---------------------------------------------------|---|------------------|---------------|--------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------|
|----------------------|---------------------------------------------------|---|------------------|---------------|--------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------|

Table 3: Comparative Bioavailability: Benfotiamine vs. Thiamine Hydrochloride



| Study (Year)                                                              | Participants<br>(n)                                                                                                     | Treatment                                                      | Key<br>Pharmacokinet<br>ic Parameters       | Results                                                                                                    |
|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Luo et al. (2013)                                                         | 20 healthy male volunteers                                                                                              | 300 mg<br>benfotiamine vs.<br>220 mg thiamine<br>hydrochloride | AUC0-24<br>(plasma<br>thiamine)             | Benfotiamine:<br>$1763.1 \pm 432.7$<br>$\mu$ g·h·L-<br>1Thiamine HCl:<br>$182.0 \pm 93.8$<br>$\mu$ g·h·L-1 |
| Cmax (plasma<br>thiamine)                                                 | Benfotiamine:<br>568.3 ± 122.0<br>μg/LThiamine<br>HCI: 70.5 ± 46.2<br>μg/L                                              |                                                                |                                             |                                                                                                            |
| Relative<br>bioavailability of<br>thiamine                                | The bioavailability of thiamine from benfotiamine was approximately 11.5 times higher than from thiamine hydrochloride. |                                                                |                                             |                                                                                                            |
| Unnamed Study<br>(2014)                                                   | Healthy Chinese volunteers                                                                                              | Benfotiamine vs.<br>thiamine<br>hydrochloride                  | Bioavailability of<br>thiamine in<br>plasma | 1147.3 ± 490.3%<br>higher with<br>benfotiamine.                                                            |
| Bioavailability of<br>thiamine<br>diphosphate<br>(TDP) in<br>erythrocytes | 195.8 ± 33.8%<br>higher with<br>benfotiamine.                                                                           |                                                                |                                             |                                                                                                            |



# Table 4: Benfotiamine in Comparison to and in Combination with Alpha-Lipoic Acid for Diabetic Neuropathy



| Study<br>(Year)       | Conditi<br>on                                      | Particip<br>ants (n) | Treatme<br>nt<br>Groups                                           | Dosage                                                                    | Duratio<br>n | Key<br>Outcom<br>es                                                                            | Results                                                                                                                                                                                                                                                  |
|-----------------------|----------------------------------------------------|----------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------|--------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maghiar et al. (2019) | Distal symmetri c painful diabetic polyneur opathy | 120                  | 1. Benfotia mine2. Alpha- Lipoic Acid (ALA)3. Benfotia mine + ALA | 1. 300<br>mg/day2.<br>600<br>mg/day3.<br>300<br>mg/day +<br>600<br>mg/day | 8 weeks      | Diabetic Neuropat hy Symptom s (DNS) score, Neuropat hy Disability Score (NDS), pain intensity | All three therapies were effective. The combine d therapy was superior to monother apy with either benfotia mine or ALA in improvin g DNS and NDS scores. A reduction of over 50% in DNS score was achieved in 10.53% of the benfotia mine group, 27.78% |



of the
ALA
group,
and 65%
of the
combinati
on group.

# Experimental Protocols of Key Clinical Trials Gibson et al. (2020): Benfotiamine in Alzheimer's Disease

- Study Design: A 12-month, randomized, double-blind, placebo-controlled, single-center
   Phase IIa clinical trial.
- Participant Population: 70 individuals with a diagnosis of amnestic mild cognitive impairment (aMCI) or mild dementia due to Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores greater than 21.
- Inclusion/Exclusion Criteria: Participants were required to be amyloid-positive as confirmed by PET scans. Key exclusion criteria included other neurological or psychiatric disorders that could interfere with the study's assessments.
- Intervention: Participants were randomized to receive either 300 mg of benfotiamine twice daily (total of 600 mg/day) or a matching placebo.
- Primary Outcome Measure: The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score over the 12-month treatment period.
- Secondary Outcome Measures: These included the Clinical Dementia Rating (CDR) score and brain glucose utilization as measured by fluorodeoxyglucose positron emission tomography (FDG-PET).
- Exploratory Outcome: Blood levels of advanced glycation end products (AGEs) were also assessed.



• Statistical Analysis: The primary analysis compared the change in ADAS-Cog scores between the **benfotiamine** and placebo groups.



Click to download full resolution via product page

Workflow of the Gibson et al. (2020) Alzheimer's trial.

# BENDIP Study (2008): Benfotiamine in Diabetic Neuropathy

 Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter Phase III clinical study.



- Participant Population: 165 patients with symmetrical, distal diabetic polyneuropathy.
- Inclusion/Exclusion Criteria: Patients with established diabetic polyneuropathy were included.
- Intervention: Patients were randomized into three groups: **benfotiamine** 600 mg/day, **benfotiamine** 300 mg/day, or placebo.
- Primary Outcome Measure: The primary outcome was the change in the Neuropathy Symptom Score (NSS).
- Secondary Outcome Measures: The Total Symptom Score (TSS), which includes pain, was also evaluated.
- Statistical Analysis: The differences in the NSS between the treatment groups were analyzed at the end of the 6-week period.

# **Signaling Pathways and Mechanism of Action**

**Benfotiamine**'s therapeutic effects are believed to stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a crucial coenzyme in glucose metabolism. This leads to the activation of the enzyme transketolase, which diverts excess glucose metabolites away from pathways that contribute to diabetic complications. One of the key mechanisms is the inhibition of the formation of advanced glycation end products (AGEs), which are implicated in cellular damage in both diabetes and Alzheimer's disease.





Click to download full resolution via product page

Benfotiamine's role in modulating metabolic pathways.

# **Comparison with Alternatives**



#### **Thiamine**

**Benfotiamine** is a lipid-soluble derivative of thiamine, which allows for significantly greater absorption and bioavailability compared to the water-soluble thiamine hydrochloride. Clinical studies have demonstrated that oral administration of **benfotiamine** results in substantially higher plasma and red blood cell concentrations of thiamine and its active form, TPP. This enhanced bioavailability is a key advantage, as it allows for the delivery of therapeutic levels of thiamine that may not be achievable with standard thiamine supplements.

#### **Alpha-Lipoic Acid (ALA)**

Alpha-lipoic acid is another supplement investigated for diabetic neuropathy, primarily for its antioxidant properties. A head-to-head comparison and combination study by Maghiar et al. (2019) showed that while both **benfotiamine** and ALA were effective in reducing symptoms of painful diabetic neuropathy, their combination was superior to either agent alone. This suggests that their mechanisms of action may be complementary, with **benfotiamine** addressing the downstream effects of hyperglycemia and ALA providing broader antioxidant support.

#### **Conclusion and Future Directions**

The available clinical trial data suggests that **benfotiamine** is a safe and potentially effective therapeutic agent for conditions associated with hyperglycemia and AGE formation, namely diabetic neuropathy and Alzheimer's disease. Its superior bioavailability over standard thiamine is a significant advantage. The ongoing BenfoTeam trial, a large-scale, multi-center study, is expected to provide more definitive evidence on the efficacy of **benfotiamine** in slowing cognitive decline in early Alzheimer's disease. Future research should continue to explore the optimal dosing and long-term safety of **benfotiamine**, as well as its potential in other conditions linked to metabolic dysfunction. Direct comparative effectiveness trials against other established treatments for diabetic neuropathy would also be valuable.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinikally.com [clinikally.com]
- 3. researchgate.net [researchgate.net]
- 4. Benfotiamine in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benfotiamine Under the Microscope: A Systematic Review of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667992#a-systematic-review-of-clinical-trials-involving-benfotiamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com